molecular formula C18H17NO3S2 B1217879 Tazasubrate CAS No. 79071-15-1

Tazasubrate

Cat. No.: B1217879
CAS No.: 79071-15-1
M. Wt: 359.5 g/mol
InChI Key: FREWOKWARGJVCE-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for tazasubrate are not widely documented. industrial production methods likely involve chemical synthesis under controlled conditions.
  • Chemical Reactions Analysis

    • Tazasubrate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are not well-documented, but further research is needed to elucidate these details.
    • Major products resulting from this compound reactions remain an area of study, and their identification would enhance our understanding of its chemistry.
  • Scientific Research Applications

    • Tazasubrate’s applications span multiple fields:

        Medicine: Its hypocholesterolemic properties make it valuable for managing cardiovascular risk factors.

        Biology: Investigations into its effects on lipid metabolism and cellular pathways.

        Industry: Potential use in pharmaceuticals or other industrial applications.

  • Mechanism of Action

    • Tazasubrate’s exact mechanism remains partially understood. It likely interacts with lipoprotein receptors, affecting cholesterol transport and metabolism.
    • Further studies are needed to identify specific molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Tazasubrate’s uniqueness lies in its hypocholesterolemic efficacy without inducing hepatomegaly associated with peroxisome proliferation (unlike fibrates).
    • Similar compounds include fibrates (e.g., gemfibrozil, fenofibrate), statins (e.g., atorvastatin, simvastatin), and bile acid sequestrants (e.g., cholestyramine).

    Properties

    IUPAC Name

    2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H17NO3S2/c1-3-22-13-9-10-14-15(11-13)23-17(19-14)24-18(2,16(20)21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,21)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FREWOKWARGJVCE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC2=C(C=C1)N=C(S2)SC(C)(C3=CC=CC=C3)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H17NO3S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40868500
    Record name 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40868500
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    359.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    79071-15-1
    Record name Tazasubrate [INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079071151
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name TAZASUBRATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SGF1AP698
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    6 g of 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid ethyl ester and 6 g of KOH in 100 ml of ethanol are stirred at 20°; the mixture is evaporated; the residue is dissolved in water; and the solution is washed with ether, acidified with hydrochloric acid and extracted with CH2Cl2. The phases are separated and the organic phase is dried and evaporated to give 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid. M.p. 152°-153° (from CCl4).
    Name
    2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid ethyl ester
    Quantity
    6 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    6 g
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    A mixture of 21.4 g of 2-chloro-6-ethoxybenzothiazole, 22.6 g of the disodium salt of 2-mercapto-2-phenylpropionic acid and 200 ml of n-butanol is boiled for 4 hours and is evaporated and worked up in the customary manner to give 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid, m.p. 152°-153°.
    Quantity
    21.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    22.6 g
    Type
    reactant
    Reaction Step One
    Name
    2-mercapto-2-phenylpropionic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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